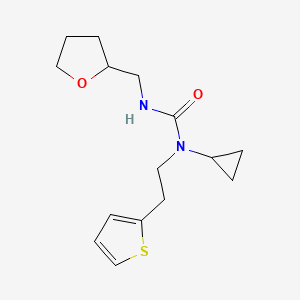

1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea

Description

BenchChem offers high-quality 1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopropyl-3-(oxolan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c18-15(16-11-13-3-1-9-19-13)17(12-5-6-12)8-7-14-4-2-10-20-14/h2,4,10,12-13H,1,3,5-9,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYCEMOQTGQQPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)N(CCC2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea (CAS Number: 2034621-71-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea is , with a molecular weight of approximately 294.41 g/mol. The structural features include:

- Cyclopropyl group : Known for its unique strain and reactivity.

- Tetrahydrofuran moiety : A five-membered ether that may influence solubility and biological interactions.

- Thiophene ring : A heterocyclic aromatic compound that can enhance pharmacological properties.

Anticancer Activity

Recent studies have indicated that urea derivatives, including those similar to 1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea, exhibit significant anticancer properties. In a study focusing on urea derivatives as CCR3 antagonists, compounds demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting potential as therapeutic agents in oncology .

Structure-Activity Relationships (SAR)

The biological activity of urea derivatives can often be correlated with their structural features. The incorporation of different substituents on the urea nitrogen and the carbon backbone has been shown to modulate activity significantly. For instance, modifications on the thiophene ring can enhance receptor binding affinity and selectivity .

Study 1: CCR3 Antagonism

In a pivotal study, a series of urea derivatives were synthesized and evaluated for their ability to antagonize the CCR3 receptor, which is implicated in various allergic and inflammatory conditions. The lead compounds showed IC50 values ranging from 190 nM to as low as 4.9 nM for the most potent derivatives, indicating that structural optimization around the urea scaffold can yield highly active compounds .

Study 2: Antitumor Activity

Another investigation assessed a range of compounds similar to 1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea for their cytotoxic effects on tumor cell lines. The results indicated that specific modifications led to enhanced apoptosis induction in cancer cells, with some compounds outperforming established chemotherapeutics .

Data Table: Biological Activity Summary

| Compound | Activity | IC50 (nM) | Target |

|---|---|---|---|

| Urea Derivative A | CCR3 Antagonist | 190 | CCR3 |

| Urea Derivative B | Antitumor (FaDu Cells) | 4.9 | Tumor Cell Apoptosis |

| 1-Cyclopropyl... | Potential Anticancer | TBD | TBD |

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of thiophene and tetrahydrofuran rings enhances interaction with biological targets.

Table 1: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Escherichia coli | 32 µg/mL | Bactericidal |

| Salmonella typhi | 16 µg/mL | Bactericidal | |

| Staphylococcus aureus | 64 µg/mL | Bacteriostatic | |

| Bacillus subtilis | >128 µg/mL | No inhibition |

This table highlights the compound's potential as a therapeutic agent against various bacterial strains.

Antifungal Activity

The compound may also exhibit antifungal properties. Related studies have shown effectiveness against common fungal strains.

Table 2: Antifungal Activity Against Common Fungal Strains

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

These findings suggest that the compound could be developed into antifungal agents.

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may possess anticancer properties. Research has shown cytotoxic effects against various human cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 10 µM |

| SK-MEL-2 (Skin Cancer) | 15 µM | |

| SK-OV-3 (Ovarian Cancer) | 20 µM |

The IC50 values demonstrate the compound's potential effectiveness in inhibiting cancer cell proliferation.

Case Studies

Several case studies have explored the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. Results indicated that compounds with thiophene and tetrahydrofuran rings displayed broad-spectrum antibacterial activity, confirming their potential as new antimicrobial agents.

- Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.